molecular formula C14H11BrFN5O2 B3010913 4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320924-18-1

4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B3010913
CAS RN: 2320924-18-1
M. Wt: 380.177
InChI Key: SZXOFYGNPBPDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPIP and has a complex molecular structure that makes it ideal for studying its mechanism of action and physiological effects.

Mechanism of Action

BPIP has been shown to act as a potent antagonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, attention, and inflammation. BPIP binds to the receptor and blocks its activity, leading to a decrease in the release of neurotransmitters and subsequent physiological effects.
Biochemical and Physiological Effects:
BPIP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. BPIP has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

BPIP has several advantages for use in lab experiments. Its high affinity and selectivity for certain receptors make it an ideal candidate for studying their function and potential therapeutic applications. However, the complex synthesis method and the limited availability of BPIP can be a limitation for its use in lab experiments.

Future Directions

There are several future directions for research on BPIP. One potential direction is to develop new drugs based on the structure of BPIP that have improved pharmacokinetic properties and efficacy. Another direction is to study the effects of BPIP on other receptors and physiological processes to identify new potential therapeutic applications. Finally, further research is needed to understand the safety and toxicity of BPIP before it can be used in clinical trials.

Synthesis Methods

The synthesis of BPIP involves several steps that require a high level of expertise and specialized equipment. The most common method for synthesizing BPIP involves the reaction of 5-bromonicotinic acid with 5-fluorouracil in the presence of a coupling agent. The resulting intermediate is then reacted with piperazine to yield BPIP.

Scientific Research Applications

BPIP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its unique molecular structure makes it an ideal candidate for developing new drugs that target specific receptors in the body. BPIP has been shown to have high affinity and selectivity for certain receptors, making it a promising lead compound for drug development.

properties

IUPAC Name

4-(5-bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN5O2/c15-10-3-9(4-17-5-10)13(23)20-1-2-21(12(22)8-20)14-18-6-11(16)7-19-14/h3-7H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXOFYGNPBPDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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